molecular formula C20H15ClFN3OS B2764665 N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-82-3

N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2764665
CAS No.: 897464-82-3
M. Wt: 399.87
InChI Key: DENVDSZPGWDFOL-UHFFFAOYSA-N
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Description

The compound “N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide” is a novel compound bearing imidazo[2,1-b]thiazole scaffolds . It’s part of a series of compounds that were designed and synthesized for their potential cytotoxicity against human cancer cell lines .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

A study conducted by Mary et al. (2020) on benzothiazolinone acetamide analogs, which share structural similarities with the compound of interest, revealed their potential application as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency (LHE) and favorable free energy for electron injection, indicating their utility in photovoltaic cells. Additionally, molecular docking studies suggested their binding interactions with Cyclooxygenase 1 (COX1), highlighting potential for ligand-protein interaction studies (Mary et al., 2020).

Cytotoxic Activity

Research by Ding et al. (2012) on N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives found some compounds to exhibit significant cytotoxicity against human cancer cell lines. These findings suggest the potential of structurally related compounds for development as cancer therapeutics, underscoring the importance of further investigation into their mechanisms of action and therapeutic efficacy (Ding et al., 2012).

Metabolic Stability

Stec et al. (2011) investigated the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including compounds with a benzothiazole moiety. They aimed to improve metabolic stability by exploring various heterocyclic analogues, providing insights into strategies for enhancing the pharmacokinetic profiles of similar compounds (Stec et al., 2011).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS/c21-17-4-2-1-3-14(17)10-23-19(26)9-16-12-27-20-24-18(11-25(16)20)13-5-7-15(22)8-6-13/h1-8,11-12H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENVDSZPGWDFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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